4-Methoxy-6-phenylhexan-2-one
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Overview
Description
4-Methoxy-6-phenylhexan-2-one is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.285 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-phenylhexan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with a suitable alkylating agent under basic conditions to form the desired product . The reaction typically requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-phenylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Methoxy-6-phenylhexan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-phenylhexan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Methoxy-6-phenylhexan-2-one is unique due to its specific structural features, including the presence of both a methoxy group and a phenyl group on a hexanone backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
52117-35-8 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-methoxy-6-phenylhexan-2-one |
InChI |
InChI=1S/C13H18O2/c1-11(14)10-13(15-2)9-8-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3 |
InChI Key |
YEPUGNNLAZUZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(CCC1=CC=CC=C1)OC |
Origin of Product |
United States |
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